![molecular formula C6H10N2O3 B12876110 L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- CAS No. 686288-07-3](/img/structure/B12876110.png)
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-
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Overview
Description
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminomethyl group and a pyrrolidine ring. Its stereochemistry is defined by the (2S,4S) configuration, making it an enantiomerically pure compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . The process often includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of chiral ligands or organo-catalysts for asymmetric catalysis . These methods are designed to be cost-effective and atom-economical, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into different derivatives.
Substitution: Substitution reactions are common for introducing new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, also known as (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, is a chiral compound with a unique structure featuring an aminomethyl group attached to a pyrrolidine ring. The (2S,4S) stereochemistry confers enantiomeric purity to this compound. L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- has potential applications in medicinal chemistry, serving as a building block for pharmaceuticals and as a catalyst in asymmetric synthesis.
Scientific Research Applications
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- has diverse applications across various fields. Research has focused on its interaction with biological targets.
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . For example, cis-3,4-diphenylpyrrolidine derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Arginase Inhibitors
Arginase (ARG) is a binuclear manganese-containing metalloenzyme that converts L-arginine to L-ornithine and urea and plays a key role in the urea cycle . Hydroxylated derivative of L-arginine, ω-hydroxyarginine, is a potent ARG inhibitor .
Proline Derivatives in Protein Engineering
The incorporation of various proline analogs into recombinant proteins can enhance protein stability and functionality. The introduction of (4S)-methylproline into insulin resulted in altered aggregation properties, suggesting potential applications in diabetes management. Certain proline analogs could mitigate oxidative stress-induced cell death, indicating their potential role as therapeutic agents in neuroprotection. Compounds similar to this compound have been investigated for their roles in modulating receptor activity and influencing signaling pathways critical for cellular function.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl nitrite: Employed in the synthesis of N-nitrosamines under solvent-free conditions.
Uniqueness
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.
Biological Activity
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, also known as (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, is a chiral compound with significant biological activity. Its unique structure, characterized by an aminomethyl group attached to a pyrrolidine ring, enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- features a specific stereochemistry that contributes to its biological functions. The compound's structure can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- |
Molecular Formula | C₇H₁₃N₃O₃ |
Molecular Weight | 173.19 g/mol |
Functional Groups | Aminomethyl and oxo groups |
The presence of both the aminomethyl and oxo functionalities allows for diverse interactions with biological molecules, making it a valuable candidate for drug development.
Mechanisms of Biological Activity
Research indicates that L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- interacts with various enzymes and receptors, influencing their activity. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions.
- Protein-Ligand Interactions : L-Proline derivatives often serve as ligands for proteins, modulating their functions. This interaction can lead to alterations in cellular signaling pathways and gene expression .
- Transporter Inhibition : Recent studies have explored the role of proline uptake in pathogens such as Trypanosoma cruzi, where inhibitors targeting proline transporters have demonstrated antiproliferative effects .
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of proline-utilizing enzymes by L-Proline analogs. The results indicated that modifications to the proline structure could significantly enhance binding affinity and selectivity towards target enzymes involved in amino acid metabolism. This finding suggests potential applications in designing enzyme inhibitors for therapeutic purposes .
Case Study 2: Antiparasitic Activity
In another study focusing on Trypanosoma cruzi, researchers developed novel inhibitors based on proline derivatives that block proline transport into the parasite. These compounds showed promising results in inhibiting the growth of epimastigotes by disrupting their metabolic processes reliant on proline uptake .
Comparative Analysis with Related Compounds
To better understand the unique properties of L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-, it is beneficial to compare it with related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
L-Proline | Basic proline structure | Naturally occurring amino acid |
5-Oxo-L-proline | Lacks aminomethyl group | Involved in metabolic pathways |
4-Hydroxy-L-Proline | Hydroxyl group at the 4-position | Used in collagen synthesis |
This comparison highlights how modifications to the proline structure can influence biological activity and potential therapeutic applications.
Properties
CAS No. |
686288-07-3 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S,4S)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
WWTLSLKLBNFFCB-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1C(=O)O)CN |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)CN |
Origin of Product |
United States |
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